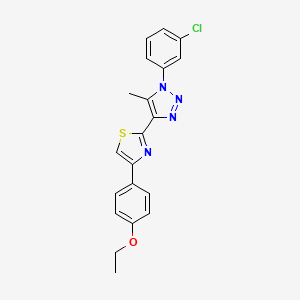

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.

Thiazole Ring Formation: The thiazole ring is formed by the reaction of 4-ethoxyphenyl isothiocyanate with an appropriate amine or thiol compound.

Coupling Reaction: The final step involves coupling the triazole and thiazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

化学反応の分析

Types of Reactions

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced triazole or thiazole derivatives.

Substitution: Formation of substituted triazole-thiazole derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole show efficacy against various bacterial strains. A review highlighted the synthesis of triazole derivatives that displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study focusing on 1,2,4-triazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) . The incorporation of thiazole and triazole moieties has been linked to improved antiproliferative activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Potential in Drug Development

Given the promising biological activities associated with this compound and its derivatives, there is significant interest in further exploring its potential as a lead compound in drug development. The structural diversity offered by the thiazole and triazole frameworks allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

| Study | Findings |

|---|---|

| Sameliuk et al. (2021) | Highlighted the synthesis of various triazole derivatives with notable anticancer properties against HT29 cells. |

| MDPI Pharmaceuticals (2024) | Discussed the synthesis of thiophene-linked triazoles with antimicrobial and chemotherapeutic profiles. |

| DergiPark Review (2021) | Reviewed numerous 1,2,4-triazole derivatives showing potential applications in medicine and pharmacy. |

作用機序

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole: Lacks the methyl group on the triazole ring.

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole: Lacks the ethoxy group on the phenyl ring.

Uniqueness

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is unique due to the presence of both the 3-chlorophenyl and 4-ethoxyphenyl groups, which can enhance its biological activity and specificity compared to similar compounds.

生物活性

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

The compound has the following chemical properties:

- Molecular Formula : C16H15ClN3OS

- Molecular Weight : 315.82 g/mol

- CAS Number : 1017399-61-9

Synthesis

The synthesis typically involves the reaction of 3-chlorophenyl and thiazole derivatives under controlled conditions to yield the desired triazole-thiazole hybrid. The process may vary based on the substituents used and the desired purity levels.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that related thiazole derivatives effectively inhibited cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds induced apoptosis and cell cycle arrest at the G2/M phase, leading to a reduction in viable cell counts .

- Mechanism of Action : The anticancer effect is attributed to the ability of these compounds to disrupt microtubule dynamics by binding to tubulin, similar to known chemotherapeutics like colchicine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies reported that thiazole derivatives possess activity against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, thus inhibiting growth .

Case Studies

Research Findings

Recent research has focused on optimizing the structure of triazole-thiazole hybrids to enhance their biological activity. Modifications in substituents have shown to significantly affect their potency against cancer cells. For example, introducing electron-donating groups has been correlated with increased antiproliferative effects .

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-ethoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRFWABRLBBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。